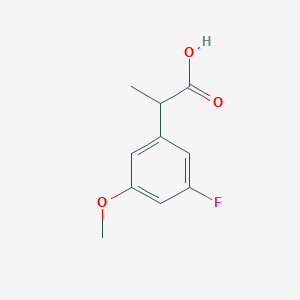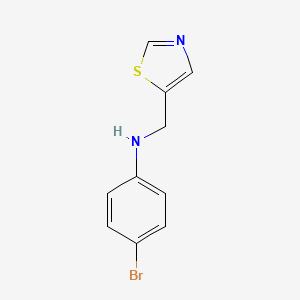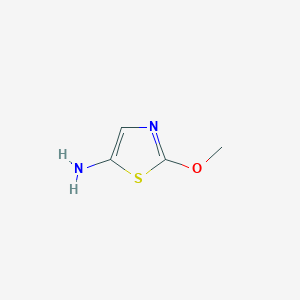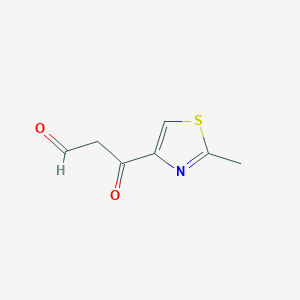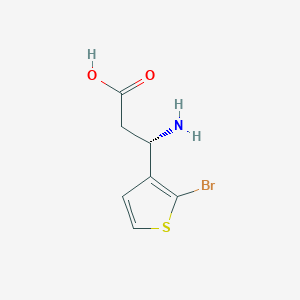
(3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid: is a compound that features a unique structure combining an amino acid with a brominated thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid typically involves the incorporation of a bromothiophene moiety into an amino acid framework. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated amino acid under palladium catalysis . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions typically include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Heterocyclic Compounds: The compound can be used as a building block for the synthesis of more complex heterocyclic structures.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving thiophene derivatives.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The amino acid component allows for incorporation into biological systems, facilitating its study and application in medicinal chemistry.
類似化合物との比較
3-Bromothiophene: A simpler analog that lacks the amino acid component.
Thiophene Derivatives: Various thiophene-based compounds with different substituents on the thiophene ring.
Uniqueness:
Structural Complexity: The combination of a brominated thiophene ring with an amino acid framework makes (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid unique.
Versatility: Its structure allows for diverse chemical modifications and applications in multiple fields.
特性
分子式 |
C7H8BrNO2S |
|---|---|
分子量 |
250.12 g/mol |
IUPAC名 |
(3S)-3-amino-3-(2-bromothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
InChIキー |
CHYYZVCHTLNBGO-YFKPBYRVSA-N |
異性体SMILES |
C1=CSC(=C1[C@H](CC(=O)O)N)Br |
正規SMILES |
C1=CSC(=C1C(CC(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


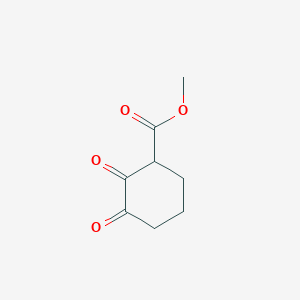
![[(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13313322.png)
![2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B13313328.png)
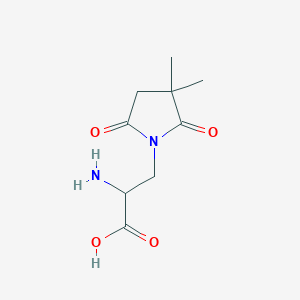
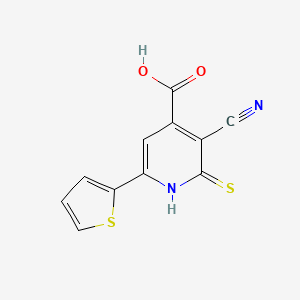
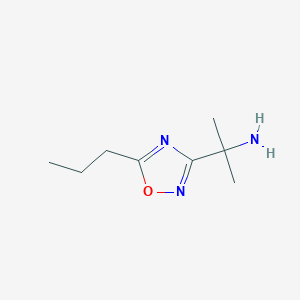
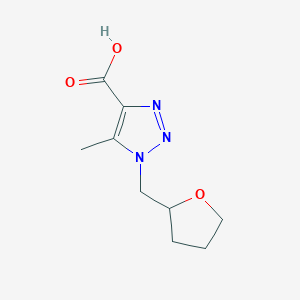

![4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13313364.png)
![4-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B13313379.png)
